molecular formula C9H9NO5 B8507526 4-Hydroxypyridine-3,5-dicarboxylic acid dimethyl ester

4-Hydroxypyridine-3,5-dicarboxylic acid dimethyl ester

Cat. No. B8507526
M. Wt: 211.17 g/mol
InChI Key: SFTGTHPWSXNSFZ-UHFFFAOYSA-N
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Patent
US09440968B2

Procedure details

A mixture of dimethyl 3-oxopentanedioate (12 g, 69 mmol), CH(OEt)3 (15.1 g, 100 mmol) and urea (6 g, 100 mmol) in xylene (25 mL) was heated to reflux for 3 hours. The mixture was cooled to room temperature and the precipitate was filtered, washed with xylene and DCM to afford the title compound as white solid (yield 82.3%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
82.3%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[CH:13](OCC)(OCC)OCC.N[C:24]([NH2:26])=O>C1(C)C(C)=CC=CC=1>[O:1]=[C:2]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:24][NH:26][CH:13]=[C:3]1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O=C(CC(=O)OC)CC(=O)OC
Name
Quantity
15.1 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with xylene and DCM

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CNC=C1C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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